5-m-Tolyl-2H-pyrazol-3-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

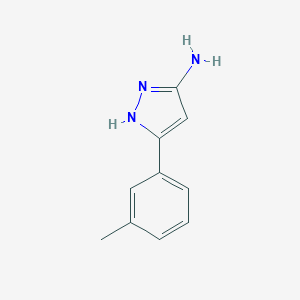

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRSPSCILJPKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408621 | |

| Record name | 5-m-Tolyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80568-96-3 | |

| Record name | 5-m-Tolyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80568-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic organic compound belonging to the aminopyrazole class. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1][2] Aminopyrazoles serve as versatile scaffolds in the synthesis of a wide range of bioactive molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and protocols relevant to research and development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-(3-methylphenyl)-1H-pyrazol-3-amine | N/A |

| Synonyms | This compound, 3-(3-Methylphenyl)-1H-pyrazol-5-amine | [1] |

| CAS Number | 80568-96-3 | [2] |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.22 g/mol | [2] |

| Appearance | Light brown powder | [1] |

| Melting Point | 73-79 °C | [1] |

| Boiling Point | Not available | N/A |

| Solubility | Information on the solubility of this specific compound is limited. However, pyrazole derivatives often exhibit solubility in organic solvents.[4] | N/A |

| pKa | Not available | N/A |

Synthesis and Characterization

The synthesis of 5-substituted-2H-pyrazol-3-ylamines typically involves the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of 5-aryl-2H-pyrazol-3-ylamines.

Experimental Protocol: Synthesis of a 5-Aryl-2H-pyrazol-3-ylamine Analog

Synthesis of 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [4]

-

A mixture of (E)-2-(benzo[d]-thiazole-2-yl)-3-(dimethylamino)acrylonitrile (0.5 g, 2 mmol), hydrazine hydrate (0.25 mL, 5 mmol), dry dioxane (20 mL), and potassium hydroxide (0.12 g, 1 mmol) as a catalyst is heated for 2 hours under TLC control.

-

After cooling, the reaction mixture is added to ice water.

-

The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/DMF mixture to yield the final product.

Characterization: The synthesized compound can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

Spectral Data (Predicted and from Related Compounds)

No specific experimental spectral data for this compound has been identified in the literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the m-tolyl group, the pyrazole ring proton, the amine protons, and the methyl group protons. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole and m-tolyl rings, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and pyrazole groups, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrazole and aromatic rings.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (173.22 g/mol ). The fragmentation pattern will be characteristic of the pyrazole and tolyl moieties.

Biological Activity and Potential Applications

Aminopyrazole derivatives have been extensively investigated for their therapeutic potential across various disease areas.

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic properties.[1] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5]

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Substituted pyrazoles have been developed as inhibitors of various kinases, including receptor-interacting protein kinase 1 (RIPK1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8]

Caption: Potential mechanism of action of aminopyrazole derivatives as kinase inhibitors.

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as herbicides and fungicides.[2] The biological activity of these compounds can be harnessed for crop protection.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. While specific experimental data for this compound is limited in the public domain, the broader class of aminopyrazoles demonstrates significant promise in drug discovery and agrochemical development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related compounds.

References

- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-m-Tolyl-2H-pyrazol-3-ylamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and the interpretation of the resulting data, offering a complete framework for the characterization of this and similar pyrazole derivatives.

Chemical Identity and Physical Properties

This compound is a substituted aminopyrazole with the molecular formula C₁₀H₁₁N₃. Its structure consists of a pyrazole ring substituted with an amino group and a meta-tolyl group.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| CAS Number | 80568-96-3 | |

| Appearance | Light brown powder | |

| Melting Point | 73-79 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a β-ketonitrile with hydrazine, a common and efficient method for constructing the pyrazole ring system.[2]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.5 mmol) is added.[1] The reaction mixture is then heated to 70°C and stirred for 16 hours.[1] After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a light brown solid.

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical flow of this process is outlined below.

Caption: Workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

Experimental Protocol: Mass spectra are recorded on a mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in methanol before analysis.

Data Summary:

| Parameter | Observed Value | Interpretation |

| Calculated [M+H]⁺ | 174.10 | Theoretical mass of the protonated molecule.[1] |

| Observed [M+H]⁺ | 174.30 | Confirms the molecular weight of the compound.[1] |

The observed mass-to-charge ratio ([M+H]⁺) of 174.30 is consistent with the calculated molecular weight of this compound (173.22 g/mol ), confirming the molecular formula C₁₀H₁₁N₃.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms and the connectivity within the molecule.

Experimental Protocol: NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Aromatic protons (m-tolyl group) |

| ~5.8 | s | 1H | Pyrazole C4-H |

| ~5.0 | br s | 2H | -NH₂ protons |

| ~2.3 | s | 3H | -CH₃ protons (m-tolyl group) |

| ~8.0-10.0 | br s | 1H | Pyrazole N-H |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | Pyrazole C3 & C5 |

| ~130-140 | Aromatic quaternary carbons |

| ~120-130 | Aromatic CH carbons |

| ~90-100 | Pyrazole C4 |

| ~21 | -CH₃ carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=N stretching (pyrazole ring) |

| ~1580 | Strong | N-H bending (amine) |

| ~1500, 1450 | Medium | C=C stretching (aromatic ring) |

Potential Biological Significance and Signaling Pathways

While the primary role of this compound is as a synthetic intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[3] Pyrazole derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is implicated in diseases such as cancer and inflammation.

Based on the known activities of similar pyrazole-containing molecules, a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is depicted below.

Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.

This guide provides a foundational understanding of the synthesis and structural elucidation of this compound. The presented protocols and data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.

References

Spectroscopic Profile of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-m-Tolyl-2H-pyrazol-3-ylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The spectroscopic data presented in this section is compiled from established principles of organic spectroscopy and available data for analogous compounds. While specific experimental spectra for this compound are not widely published, the following tables provide predicted and calculated values to guide researchers in the characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. For this compound, the expected data is as follows:

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight (Calculated) | 173.22 g/mol | [1] |

| (M+H)⁺ (Electrospray Ionization) | 174.10 m/z | [2] |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the tolyl group, the pyrazole ring proton, the methyl group, and the amine and pyrazole NH protons. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 4H | Ar-H |

| ~ 5.7 | s | 1H | Pyrazole C4-H |

| ~ 4.5-5.5 | br s | 2H | -NH₂ |

| ~ 10.0-12.0 | br s | 1H | Pyrazole N-H |

| ~ 2.35 | s | 3H | Ar-CH₃ |

Note: The chemical shifts for NH and NH₂ protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Chemical Shift (ppm) | Assignment |

| ~ 155-160 | Pyrazole C3 |

| ~ 140-145 | Pyrazole C5 |

| ~ 138-140 | Aromatic C-CH₃ |

| ~ 128-135 | Aromatic C (quaternary) |

| ~ 125-130 | Aromatic CH |

| ~ 120-125 | Aromatic CH |

| ~ 95-100 | Pyrazole C4 |

| ~ 21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. Key vibrational frequencies are predicted below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Medium-Strong, Broad | N-H stretching (amine and pyrazole) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Weak-Medium | Aliphatic C-H stretching (methyl) |

| 1600-1650 | Strong | N-H bending (amine) |

| 1450-1580 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| 700-850 | Strong | Aromatic C-H bending (out-of-plane) |

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.

Synthesis of this compound

This synthesis is adapted from a procedure for the ortho-tolyl analog.[2]

Materials:

-

3-Oxo-3-(m-tolyl)propanenitrile

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

Procedure:

-

In a round-bottom flask, dissolve 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.

Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

-

MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization mass spectrometry (ESI-MS).

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the synthesis of the starting material to the final spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, though predictive for NMR and IR, offers a reliable reference for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed experimental protocols provide a practical starting point for laboratory work.

References

An In-depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3): A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-m-Tolyl-2H-pyrazol-3-ylamine, with CAS number 80568-96-3, is a pivotal heterocyclic building block in the landscape of medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and, most notably, its role as a key intermediate in the development of advanced therapeutic agents. While direct biological activity data for this compound is limited, its significance is underscored by its application in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which have shown potent and selective inhibitory activity against key signaling proteins like Phosphoinositide 3-kinase delta (PI3Kδ). This document details the synthetic pathways from this intermediate to biologically active molecules, presenting quantitative data, experimental protocols, and visualizations of the relevant chemical and biological processes.

Core Compound Properties

| Property | Value | Reference(s) |

| CAS Number | 80568-96-3 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | Light brown powder | [1] |

| Melting Point | 73-79 °C | [1] |

| Purity | ≥ 95% | [1] |

| Synonyms | 5-(3-methylphenyl)-1H-pyrazol-3-amine | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate. This established method provides a reliable route to the pyrazole core.

Experimental Protocol: Synthesis from 3-oxo-3-(m-tolyl)propanenitrile

A common laboratory-scale synthesis involves the reaction of 3-oxo-3-(m-tolyl)propanenitrile with hydrazine hydrate in an alcohol solvent.

Materials:

-

3-oxo-3-(m-tolyl)propanenitrile

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

Procedure:

-

To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile in ethanol, add hydrazine hydrate.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a precursor for more complex heterocyclic systems with significant biological activity. Its bifunctional nature, possessing both a reactive amino group and a pyrazole core, makes it an ideal starting material for constructing fused ring systems like pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have garnered considerable interest in drug discovery, particularly as kinase inhibitors. The synthesis of these molecules can be achieved through the cyclocondensation of this compound with various 1,3-bielectrophilic compounds.

Case Study: Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

While a specific study detailing the synthesis starting from this compound to a PI3Kδ inhibitor was not identified in the public literature, the general synthetic strategies and biological activities of closely related analogues provide a strong indication of its potential applications. For instance, a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized and shown to be potent and selective inhibitors of PI3Kδ, with IC50 values in the nanomolar range.[1]

Signaling Pathway:

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound, particularly as kinase inhibitors, is assessed through a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as PI3Kδ.

Materials:

-

Recombinant human kinase (e.g., PI3Kδ)

-

Kinase substrate (e.g., PIP2)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound (CAS 80568-96-3) is a valuable and versatile intermediate in the synthesis of complex heterocyclic compounds. Its primary significance lies in its utility as a building block for producing fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, which have demonstrated potent biological activities, including the selective inhibition of key cellular kinases like PI3Kδ. While direct quantitative biological data for the parent compound is scarce, its role as a precursor to high-value therapeutic candidates is well-established. This guide provides a foundational understanding of its properties, synthesis, and application, highlighting its importance for researchers and professionals in the field of drug discovery and development. Further exploration of derivatives synthesized from this intermediate is likely to yield novel therapeutic agents for a range of diseases.

References

Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

An In-depth Technical Guide to the Physical Characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified by its synonym 3-(3-Methylphenyl)-1H-pyrazol-5-amine, is a heterocyclic organic compound. With the CAS Number 80568-96-3, this molecule is a valuable building block in medicinal chemistry and agrochemical research.[1] Its pyrazole core is a common scaffold in a variety of biologically active compounds, and the presence of the m-tolyl group and an amino group provides sites for further chemical modifications. This guide provides a comprehensive overview of the known physical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data for this specific compound are available, other properties are estimated based on closely related pyrazole derivatives.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | Light brown powder | [1] |

| Melting Point | 73-79 °C | [1] |

| Boiling Point | Estimated >300 °C (Decomposes) | Based on similar pyrazole derivatives. Specific data not available. |

| Solubility | Soluble in methanol, ethanol, and acetone.[2] Limited solubility in water.[2] | General solubility of pyrazole derivatives. |

| Purity | ≥ 95% | [1] |

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound is outlined in the diagram below. This process involves the synthesis of the compound from commercially available starting materials, followed by purification and comprehensive characterization to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 5-o-Tolyl-2H-pyrazol-3-ylamine.[3]

Materials:

-

3-Oxo-3-(m-tolyl)propanenitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

Procedure:

-

To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq.) in ethanol (10 mL per gram of nitrile), add hydrazine hydrate (1.5 eq.).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a light brown solid.

Characterization Protocols

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Place a small amount of the dried, purified compound into a capillary tube and seal one end.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range represents the melting point. For a pure compound, this range should be narrow.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons, the pyrazole ring proton, and the amine protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the m-tolyl group.

Apparatus:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (ATR method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Expected Spectral Features:

-

N-H stretching vibrations from the amine and pyrazole ring (typically in the range of 3100-3500 cm⁻¹).

-

C-H stretching from the aromatic and methyl groups (around 2850-3100 cm⁻¹).

-

C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the fingerprint region, ~1400-1650 cm⁻¹).

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Result:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion plus a proton ([C₁₀H₁₁N₃ + H]⁺) at m/z = 174.22.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and data analysis of a newly synthesized batch of this compound.

References

The Biological Activity of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a prominent feature in a multitude of biologically active molecules, spanning pharmaceuticals and agrochemicals.[1] Derivatives of pyrazole are well-documented for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] The presence of the m-tolyl group on the pyrazole ring is anticipated to modulate its biological profile, influencing its potency and selectivity towards various biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, leveraging data from structurally similar analogs and outlining detailed experimental protocols for its evaluation.

Potential Biological Activities and Quantitative Data

While specific biological data for this compound is not extensively available in the public domain, the biological activities of closely related tolyl-substituted pyrazole derivatives provide strong predictive insights into its potential therapeutic applications. The primary activities associated with this class of compounds are anticancer and anti-inflammatory effects.

Anticancer Activity

The cytotoxic potential of pyrazole derivatives is a significant area of research. A structurally related compound, a 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative, has demonstrated potent anticancer activity against a panel of human cancer cell lines. This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of a 5-(p-tolyl)pyrazole Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Huh7 | Liver Carcinoma | 1.6 |

| MCF7 | Breast Adenocarcinoma | 3.3 |

| HCT116 | Colon Carcinoma | 1.1 |

Data from a study on a 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative, a structurally related compound.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[2] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. The anti-inflammatory and analgesic potential of tolyl-substituted pyrazoles has also been reported, suggesting that this compound may exhibit similar properties.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell viability and is suitable for high-throughput screening of cytotoxic compounds.[3][4]

a. Cell Preparation:

-

Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

c. Cell Fixation and Staining:

-

After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

d. Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plate for 10 minutes on a shaker.

-

Measure the absorbance at 510 nm using a microplate reader.[3]

e. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][6]

a. Animals:

-

Use male Wistar rats weighing 150-200 g.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Fast the animals overnight before the experiment.

b. Compound Administration:

-

Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

-

Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

c. Induction of Edema:

-

Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5][7]

d. Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at 1, 2, 3, 4, and 5 hours post-injection.[6]

e. Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripheral analgesic activity.[8][9]

a. Animals:

-

Use male Swiss albino mice weighing 20-25 g.

-

House the animals under standard laboratory conditions with free access to food and water.

b. Compound Administration:

-

Divide the mice into groups (n=6 per group): a control group, a standard drug group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of this compound.

-

Administer the test compound and the standard drug orally or intraperitoneally 30 minutes before the acetic acid injection. The control group receives the vehicle.

c. Induction of Writhing:

-

Inject 0.6% (v/v) acetic acid solution intraperitoneally at a dose of 10 mL/kg body weight.[9]

d. Observation:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse for a period of 20-30 minutes, starting 5 minutes after the injection.

e. Data Analysis:

-

Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, the following pathways are potential targets for this compound.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents, including pyrazole derivatives, exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle, thereby preventing the proliferation of cancer cells.

Caption: Putative anticancer mechanism of action.

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-containing NSAIDs are due to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Caption: Potential anti-inflammatory signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the biological activity of this compound.

In Vitro Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer evaluation.

In Vivo Anti-inflammatory and Analgesic Testing Workflow

Caption: Workflow for in vivo activity assessment.

Conclusion

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While direct biological data for this specific compound is limited, the well-established activities of structurally related pyrazole derivatives provide a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of its anticancer, anti-inflammatory, and analgesic properties, and for the elucidation of its underlying mechanisms of action. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. inotiv.com [inotiv.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-m-Tolyl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Abstract

5-m-Tolyl-2H-pyrazol-3-ylamine is a versatile heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, based on the extensive biological evaluation of its derivatives and the broader family of aminopyrazoles. The primary therapeutic potential of this compound appears to lie in the areas of oncology and inflammatory diseases, with a strong indication for activity as a kinase inhibitor. This document summarizes key quantitative data from related compounds, outlines relevant experimental protocols for target validation, and provides visual representations of associated signaling pathways.

Introduction

This compound, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1] The aminopyrazole core is a key pharmacophore that has been successfully exploited in the development of targeted therapies. While direct studies on the specific molecular targets of this compound are limited in publicly available literature, a comprehensive analysis of its derivatives provides compelling evidence for its potential to modulate key proteins involved in cancer and inflammation.

This guide will explore the probable therapeutic targets of this compound by examining the structure-activity relationships (SAR) of closely related analogs. The primary focus will be on its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various cancers and chronic inflammatory conditions.

Potential Therapeutic Target Classes

Based on the biological activities of its derivatives, the potential therapeutic targets of this compound can be broadly categorized into two main classes: protein kinases and enzymes involved in the inflammatory cascade.

Protein Kinases

The aminopyrazole scaffold is a well-recognized "hinge-binding" motif that can effectively target the ATP-binding site of various protein kinases.[2] Derivatives of aminopyrazoles have demonstrated potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases.

-

Receptor Tyrosine Kinases (RTKs):

-

Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole derivatives have been developed as potent inhibitors of FGFR2 and FGFR3, including their gatekeeper mutant forms which are resistant to many conventional inhibitors.[3]

-

-

Non-Receptor Tyrosine Kinases:

-

Bruton's Tyrosine Kinase (BTK): This kinase is a critical component of B-cell receptor signaling and a validated target in B-cell malignancies. Aminopyrazole-based compounds have been investigated as BTK inhibitors.[4]

-

-

Serine/Threonine Kinases:

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): As a key regulator of inflammatory cytokine production, p38 MAPK is a prime target for anti-inflammatory drug development. The aminopyrazole scaffold is known to effectively target this kinase.[4]

-

c-Jun N-terminal Kinase 3 (JNK3): Selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases, have been developed from 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives.[5]

-

Checkpoint Kinase 1 (CHK1): As a crucial regulator of the DNA damage response, CHK1 is an attractive target in oncology. 5-(Pyrimidin-2-ylamino)picolinonitrile derivatives with a pyrazole core have shown potent CHK1 inhibition.[6]

-

Fms-like Tyrosine Kinase 3 (FLT3): 3H-Pyrazolo[4,3-f]quinoline-based kinase inhibitors have demonstrated potent, nanomolar inhibition of FLT3, a key target in acute myeloid leukemia (AML).[7]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation, RIPK1 has been identified as a target for 1H-Pyrazol-3-amine derivatives for the treatment of inflammatory diseases.[8][9]

-

Enzymes of the Inflammatory Cascade

The historical use of this compound as a building block for anti-inflammatory and analgesic drugs suggests its potential to interact with enzymes that mediate the inflammatory response.[1]

-

Cyclooxygenase-2 (COX-2): Many pyrazole-containing compounds are selective COX-2 inhibitors, a well-established mechanism for anti-inflammatory and analgesic effects.[10][11]

-

Amine Oxidases: Derivatives of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole have shown inhibitory activity against monoamine oxidases, suggesting a potential for aminopyrazoles to target this class of enzymes.[]

Quantitative Data for Key Derivatives

| Derivative Class | Target | Activity (IC50) | Cell Line(s) | Reference |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Proliferation | 1.1 µM - 3.3 µM | HCT116, Huh7, MCF7 | [1][13] |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | JNK3 | 0.227 µM - 0.824 µM | N/A (Enzyme Assay) | [5] |

| 5-(pyrimidin-2-ylamino)picolinonitrile derivatives | CHK1 | 0.4 nM | N/A (Enzyme Assay) | [6] |

| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3 | Nanomolar range | AML cell lines | [7] |

| 1H-Pyrazol-3-amine derivatives | RIPK1 | Low nanomolar range | Human and murine cells | [8][9] |

Proposed Signaling Pathways and Experimental Workflows

To validate the potential therapeutic targets of this compound, a systematic experimental approach is required. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for target identification and validation.

Caption: Potential signaling pathways targeted by this compound.

Caption: Experimental workflow for target validation and lead development.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to determine the therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Kinase Assay)

-

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

-

Materials:

-

Recombinant human kinases (e.g., FGFR2, p38 MAPK, BTK).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Substrate for each kinase.

-

ATP.

-

This compound (dissolved in DMSO).

-

384-well white plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the kinase, substrate, and ATP to each well.

-

Add the test compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

COX-2 Inhibition Assay (Fluorescence-Based)

-

Objective: To assess the selective inhibition of COX-2 by this compound.

-

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

COX Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

-

Arachidonic acid (substrate).

-

This compound.

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In separate wells of a 96-well plate, add COX-1 or COX-2 enzyme.

-

Add the test compound or control to the wells and incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for the recommended time.

-

Stop the reaction and measure the fluorescence according to the kit manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF7).

-

Cell culture medium and supplements.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

While direct experimental data on the therapeutic targets of this compound is not extensively documented, a thorough analysis of its chemical structure and the biological activities of its derivatives strongly suggests its potential as a modulator of key signaling pathways in oncology and inflammation. The aminopyrazole core serves as a highly effective scaffold for kinase inhibition, and therefore, it is highly probable that this compound possesses inhibitory activity against a range of protein kinases. Furthermore, its historical association with the development of anti-inflammatory agents points towards potential activity against enzymes like COX-2.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate a comprehensive investigation into the therapeutic potential of this compound. The proposed experimental workflows and protocols offer a systematic approach to identify and validate its molecular targets, which could ultimately lead to the development of novel therapeutics for cancer and inflammatory diseases. Further research into the pharmacological profiling of this compound is highly warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 9. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and docking studies of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines as potent anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-m-Tolyl-2H-pyrazol-3-ylamine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its ability to form key interactions with the ATP-binding sites of protein kinases.[1] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, pyrazole-containing compounds have been a major focus of drug discovery efforts, leading to several FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Encorafenib.[1][3]

This technical guide focuses on the 5-m-Tolyl-2H-pyrazol-3-ylamine core, a key intermediate and pharmacophore for the development of novel therapeutic agents.[4] Derivatives of this structure have been explored for a range of biological activities, including anti-inflammatory and analgesic effects, and as enzyme inhibitors.[4] This document provides a comprehensive overview of the synthesis, biological evaluation, and relevant signaling pathways associated with this class of compounds, intended to support researchers in their drug development endeavors.

Data Presentation: Biological Activities of Pyrazole Derivatives

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the broader class of pyrazole-based kinase inhibitors has been well-characterized. The following tables summarize the inhibitory activities of various pyrazole analogs against key protein kinases and cancer cell lines, illustrating the potential of this scaffold. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new, potent, and selective inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Reference | Target Kinase | IC50 (nM) | Assay Type |

| Afuresertib | Akt1 | 0.08 (Ki) | Enzymatic |

| Compound 3[2] | ALK | 2.9 | Enzymatic |

| Compound 6[2] | Aurora A | 160 | Enzymatic |

| Compound 17[2] | Chk2 | 17.9 | Cell-free |

| Ravoxertinib (GDC-0994)[5] | ERK1 | 6.1 | Enzymatic |

| Ravoxertinib (GDC-0994)[5] | ERK2 | 3.1 | Enzymatic |

| Thieno[3,2-c]pyrazol-3-amine deriv.[6] | GSK-3β | 3.1 | In vitro |

Note: This table presents data for various pyrazole-containing compounds to showcase the scaffold's potential as a kinase inhibitor. Data for specific this compound derivatives should be generated through dedicated screening efforts.

Table 2: Anti-proliferative Activity of Selected Pyrazole Derivatives in Cancer Cell Lines

| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |

| Afuresertib[7] | HCT116 | Colon | 0.95 |

| Compound 6[2] | HCT116 | Colon | 0.39 |

| Compound 6[2] | MCF-7 | Breast | 0.46 |

| Pyrazole-based Akt Inhibitor[7] | HCT116 | Colon | 0.95 |

Note: The anti-proliferative activity of novel this compound derivatives should be assessed across a panel of relevant cancer cell lines to determine their cellular potency and therapeutic potential.

Experimental Protocols

Detailed and robust experimental methodologies are critical for the successful synthesis and evaluation of novel compounds. The following sections provide protocols for the synthesis of the core this compound scaffold and for key biological assays to characterize its derivatives as potential kinase inhibitors.

Synthesis of this compound

This protocol is adapted from the synthesis of the ortho-tolyl analog and outlines the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate.[8]

Materials:

-

3-oxo-3-m-tolylpropanenitrile

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-oxo-3-m-tolylpropanenitrile (1.0 eq) in ethanol (approximately 3-5 mL per mmol of nitrile) in a round-bottom flask, add hydrazine hydrate (1.5 eq).

-

Heat the reaction mixture to 70°C under reflux for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product, this compound, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (this compound derivatives)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a white-walled assay plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the kinase and its specific substrate to each well.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.[2]

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay is used to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.[9]

Materials:

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a no-cell control.[9]

-

Incubate the plate for 48-72 hours in a CO₂ incubator.[2]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[9]

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Target Engagement

This protocol is used to assess whether a compound inhibits the phosphorylation of a kinase's downstream substrate within the cell, providing evidence of target engagement.[9]

Materials:

-

6-well cell culture plates

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (for phosphorylated and total target protein)

-

HRP-conjugated secondary antibody

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST, add the ECL substrate, and capture the chemiluminescent signal using an imaging system.[2]

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they modulate. Pyrazole derivatives have been shown to target kinases in several critical pathways that regulate cell proliferation, survival, and apoptosis.

Experimental Workflow for Kinase Inhibitor Evaluation

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process begins with broad screening to determine potency, followed by more detailed mechanistic assays to confirm on-target activity and understand the downstream cellular effects.

Caption: General workflow for the evaluation of novel kinase inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers.[5][7] Pyrazole derivatives have been developed as potent inhibitors of Akt.[7]

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation, differentiation, and survival. It is frequently activated in various cancers.[5]

Caption: The MAPK/ERK signaling cascade leading to cell proliferation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the established success of the broader pyrazole class in targeting protein kinases provide a strong foundation for further research. By employing systematic synthesis, robust in vitro and cell-based screening assays, and a thorough understanding of the underlying biological pathways, researchers can effectively explore the therapeutic potential of this compound class. The protocols and data presented in this guide offer a framework to facilitate the discovery and development of the next generation of pyrazole-based targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Review of 5-m-Tolyl-2H-pyrazol-3-ylamine: Synthesis, Potential Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-m-Tolyl-2H-pyrazol-3-ylamine, also known as 5-(3-methylphenyl)-1H-pyrazol-3-amine, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory properties.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, and exploring its potential biological activities based on data from closely related analogues. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through the condensation of a β-ketonitrile with hydrazine. While a specific protocol for the meta-tolyl isomer is not extensively detailed in the reviewed literature, a representative synthesis for the ortho-tolyl isomer, 5-o-Tolyl-2H-pyrazol-3-ylamine, has been reported. This procedure involves the reaction of 3-oxo-3-o-tolylpropanenitrile with hydrazine hydrate in ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | General Chemical Knowledge |

| Molecular Weight | 173.21 g/mol | General Chemical Knowledge |

| Alternative Name | 5-(3-methylphenyl)-1H-pyrazol-3-amine | General Chemical Knowledge |

Potential Biological Activities

Direct quantitative biological data for this compound is limited in the currently available public literature. However, the broader class of pyrazole derivatives, including those with tolyl substituents, has been extensively studied, providing insights into the potential therapeutic applications of this compound.

Anti-inflammatory and Analgesic Potential

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Several studies have reported the synthesis and evaluation of pyrazole derivatives as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] While specific IC50 values for this compound are not available, the structural similarity to known COX inhibitors suggests that it may possess similar activity.

Anticancer Potential

The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated potent antiproliferative activity against various human cancer cell lines.[2][6] For instance, a specific amide derivative of this p-tolyl isomer exhibited significant cytotoxicity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) carcinoma cell lines.

Table 2: Anticancer Activity of a Representative 5-(p-Tolyl)pyrazole Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | Huh7 (Liver) | 1.6 | [2][6] |

| MCF7 (Breast) | 3.3 | [2][6] | |

| HCT116 (Colon) | 1.1 | [2][6] |

These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The position of the methyl group on the tolyl ring (meta vs. para) could influence the binding affinity and selectivity for specific cancer-related targets.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been successfully developed as kinase inhibitors.[7] The 3-aminopyrazole core, present in this compound, is a known hinge-binding motif for many kinases.[7] While a specific kinase inhibitory profile for this compound has not been published, its structural features warrant investigation against a panel of therapeutically relevant kinases.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, based on the activities of related pyrazole derivatives, the following standard assays would be relevant for its characterization.

In Vitro Anti-inflammatory Assay (COX Inhibition)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX-1 and COX-2 enzymes. This is typically done using a cell-free enzyme assay where the production of prostaglandins is quantified in the presence of the test compound.

Cell Viability/Cytotoxicity Assay

To evaluate the anticancer potential, the effect of the compound on the proliferation of cancer cell lines is measured. The MTT or SRB assays are standard colorimetric methods used for this purpose.

Kinase Inhibition Assay

The inhibitory activity against specific kinases can be determined using various in vitro assay formats, such as radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or fluorescence-based assays.

Signaling Pathways and Experimental Workflows

As no specific biological data for this compound is available, diagrams of signaling pathways and experimental workflows are presented based on the general understanding of the mechanisms of action of related pyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]